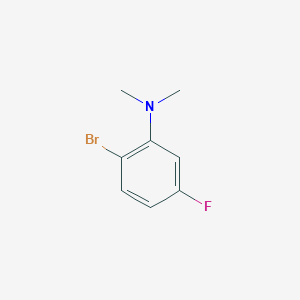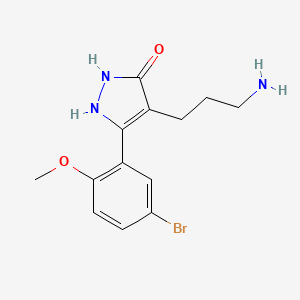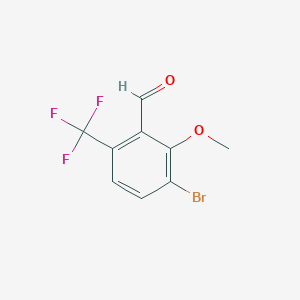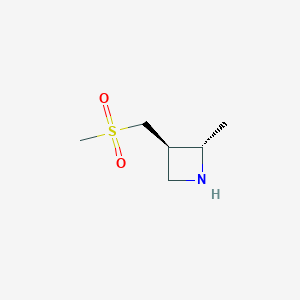
1-(1,3-Difluoro-2-propanyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Difluoro-2-propanyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two fluorine atoms attached to a propanyl group, which is further connected to the piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(1,3-Difluoro-2-propanyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(1,3-Difluoro-2-propanyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Reagents and Conditions: Common reagents include sulfonium triflates, PhSH for deprotection, and basic conditions for cyclization reactions.
Major Products: The major products formed from these reactions include various substituted piperazines and their derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(1,3-Difluoro-2-propanyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1,3-Difluoro-2-propanyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(2-Fluoroethyl)piperazine
- 1-(3-Chloropropyl)piperazine
- 1-(2,3-Dichloropropyl)piperazine These compounds share the piperazine core structure but differ in the substituents attached to the ring. The presence of fluorine atoms in this compound imparts unique chemical and physical properties, such as increased stability and reactivity . This makes it distinct from other similar compounds and suitable for specific applications.
Propriétés
Formule moléculaire |
C7H14F2N2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(1,3-difluoropropan-2-yl)piperazine |
InChI |
InChI=1S/C7H14F2N2/c8-5-7(6-9)11-3-1-10-2-4-11/h7,10H,1-6H2 |
Clé InChI |
ARATYHVFHRFCCD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


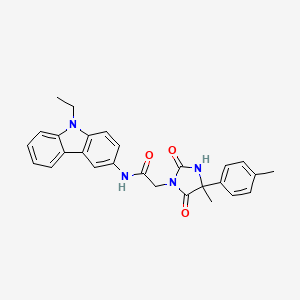
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
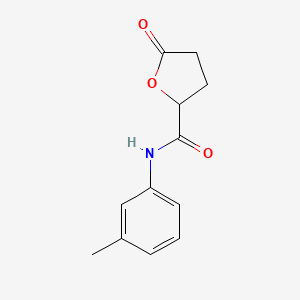
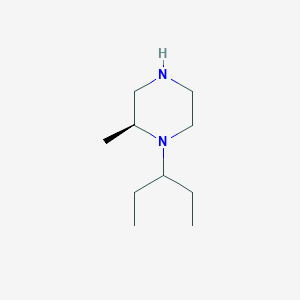
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
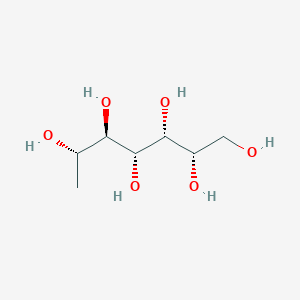
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
